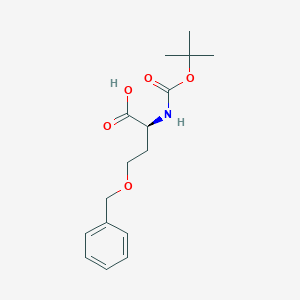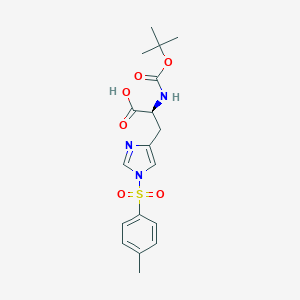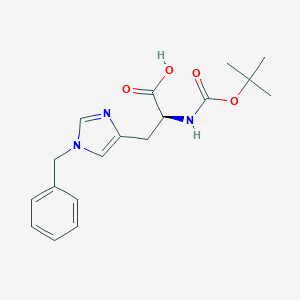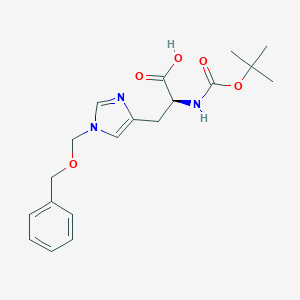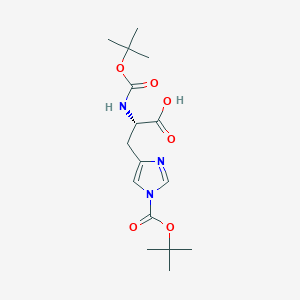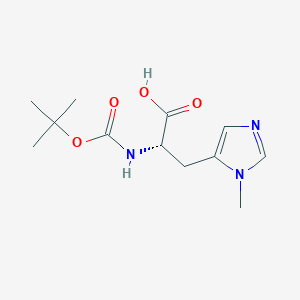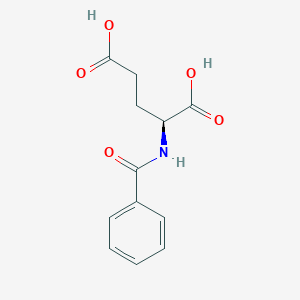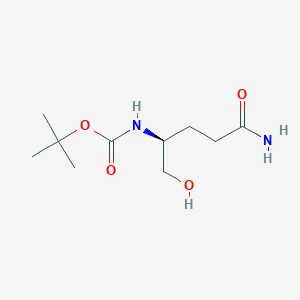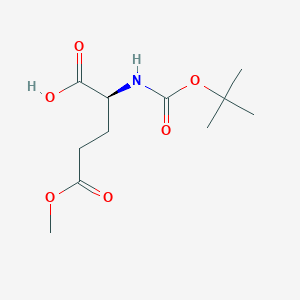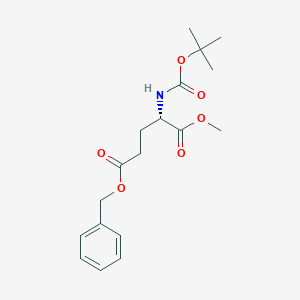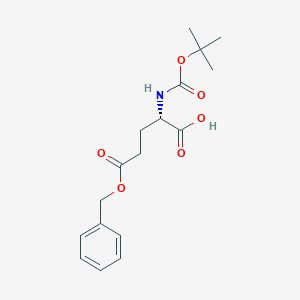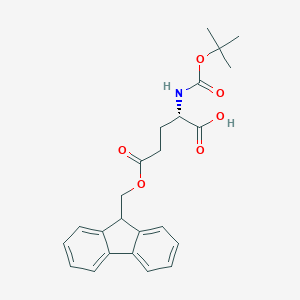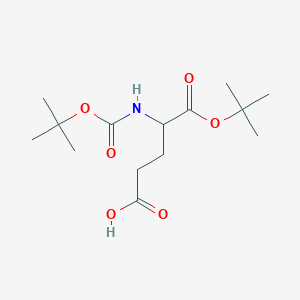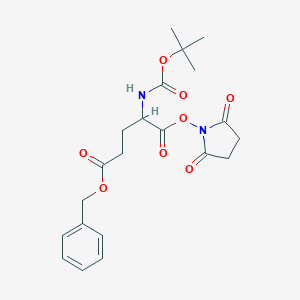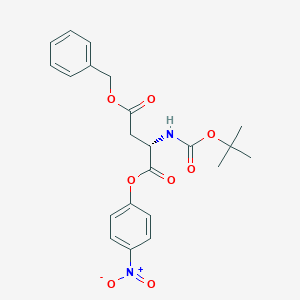
Boc-Asp(OBzl)-ONp
Descripción general
Descripción
Boc-Asp(OBzl)-ONp, also known as tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester 4-nitrophenyl ester, is a compound widely used in peptide synthesis. It serves as a protected form of aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with benzyl and 4-nitrophenyl groups. This compound is particularly useful in solid-phase peptide synthesis due to its stability and reactivity.
Aplicaciones Científicas De Investigación
Boc-Asp(OBzl)-ONp has numerous applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Drug Development: Used in the synthesis of peptide-based drugs with anti-inflammatory, anti-tumor, and immune-regulating activities.
Biochemical Studies: Employed as a substrate in enzyme-catalyzed reactions and in the study of enzyme mechanisms
Análisis Bioquímico
Biochemical Properties
Boc-Asp(OBzl)-ONp plays a role in biochemical reactions as a protected form of the amino acid L-aspartic acid . It interacts with various enzymes and proteins during peptide synthesis . The nature of these interactions is largely determined by the specific properties of the this compound molecule .
Molecular Mechanism
It is known to be involved in peptide synthesis, where it may interact with biomolecules, potentially influencing enzyme activity and gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(OBzl)-ONp typically involves the following steps:
Protection of Aspartic Acid: Aspartic acid is first protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-Asp.
Esterification: The protected aspartic acid (Boc-Asp) is then esterified with benzyl alcohol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form Boc-Asp(OBzl).
Formation of 4-Nitrophenyl Ester: Finally, Boc-Asp(OBzl) is reacted with 4-nitrophenol in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors for the protection and esterification steps.
- Employing efficient purification techniques such as crystallization and chromatography to obtain high-purity product.
- Ensuring strict quality control measures to maintain consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Asp(OBzl)-ONp undergoes various chemical reactions, including:
Substitution Reactions: The 4-nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, and the benzyl ester can be cleaved by hydrogenation or treatment with strong acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and bases like triethylamine. The reaction is typically carried out in solvents such as dichloromethane at room temperature.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrogenation with palladium on carbon (Pd/C) is used for benzyl ester cleavage.
Major Products Formed
Peptide Bonds: Formation of peptide bonds with amino acids or peptides.
Free Aspartic Acid: After deprotection, free aspartic acid is obtained.
Mecanismo De Acción
The mechanism of action of Boc-Asp(OBzl)-ONp involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the 4-nitrophenyl ester group facilitates the formation of peptide bonds through nucleophilic substitution. The benzyl ester provides additional protection to the carboxyl group, which can be selectively removed when needed .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Asp(OMe)-ONp: Similar structure but with a methyl ester instead of a benzyl ester.
Boc-Glu(OBzl)-ONp: Similar structure but with glutamic acid instead of aspartic acid.
Boc-Asp(OBzl)-OSu: Similar structure but with a succinimidyl ester instead of a 4-nitrophenyl ester.
Uniqueness
Boc-Asp(OBzl)-ONp is unique due to its combination of protecting groups and the 4-nitrophenyl ester, which provides a balance of stability and reactivity, making it highly suitable for peptide synthesis. Its specific structure allows for selective deprotection and efficient peptide bond formation, which is crucial in the synthesis of complex peptides and proteins .
Propiedades
IUPAC Name |
4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBDGLUYWLXAX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446267 | |
| Record name | 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26048-69-1 | |
| Record name | 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


